Physicochemical Profiling & Stability Management of Calcium Diiodide Hydrate
Physicochemical Profiling & Stability Management of Calcium Diiodide Hydrate
Topic: Physicochemical Properties of Calcium Diiodide Hydrate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary: The Redox & Hydration Challenge
Calcium diiodide hydrate (
-
The Hydration Ambiguity: Commercially labeled as "hydrate," it frequently exists as a non-stoichiometric mixture approximating the tetrahydrate (
) or hexahydrate ( ), with water content shifting rapidly with ambient humidity.[1] -
The Redox Instability: The iodide moiety is thermodynamically prone to photo-oxidative degradation into elemental iodine (
), converting a white pharmaceutical ingredient into a yellow, cytotoxic impurity.
This guide provides a rigorous physicochemical framework to characterize, stabilize, and utilize
Molecular Architecture & Solid-State Chemistry[1]
Unlike the robust ionic lattice of calcium chloride, calcium iodide’s crystal lattice is compromised by the large, polarizable iodide ion (ionic radius ~220 pm).
Crystal Systems[2]
-
Anhydrous (
): Adopts the Rhombohedral system (Cadmium Iodide, type structure), Space Group .[1] It is a layered structure where calcium ions are octahedrally coordinated by iodides.[1] -
Tetrahydrate (
): The most common commercial form.[1] It typically crystallizes in the Orthorhombic or Monoclinic system depending on the exact crystallization temperature.[1] -
Hexahydrate (
): Formed at lower temperatures (< 10°C) from highly concentrated solutions.[1]
Thermodynamic Profile
The dissolution of anhydrous calcium iodide is intensely exothermic, driven by the high hydration enthalpy of the calcium ion.[1] However, dissolving the hydrate is less exothermic or even endothermic depending on the hydration state, as the lattice energy is already partially compensated by crystal water.
| Property | Value | Context |
| Formula Weight | 293.89 g/mol (Anhydrous)365.95 g/mol (Tetrahydrate) | Critical for stoichiometric calculations.[1][2] |
| Melting Point | 779°C (Anhydrous)~42°C (Hydrate Decomp.)[1] | Hydrates do not "melt" in the traditional sense; they dissolve in their own water of crystallization (incongruent melting).[1] |
| Density | 3.956 g/cm³ (Anhydrous)~2.55 g/cm³ (Hydrate) | Lower density of hydrate reflects the expanded lattice volume due to water molecules.[1] |
| ~ -120 kJ/mol (Anhydrous) | High exothermicity requires slow addition to solvent to prevent localized boiling/splashing. | |
| Solubility ( | ~64.6 g/100 mL (0°C)~209 g/100 mL (20°C) | Extremely soluble.[1] Exhibits positive temperature coefficient of solubility.[1] |
The "Redox Challenge": Stability & Degradation
The primary failure mode for
Mechanism of Degradation
Light (specifically UV-blue spectrum) excites the iodide electron, lowering the activation energy for oxidation by atmospheric oxygen.[1]
Once formed,
Visualization: Photochemical Degradation Pathway
The following diagram maps the degradation logic and intervention points.
Figure 1: Photochemical degradation pathway of Calcium Iodide.[1] Note that acidic environments accelerate the conversion of radicals to elemental iodine.
Analytical Characterization Framework
Because the hydration state
Analytical Decision Matrix
Use this workflow to qualify raw material before formulation.
Figure 2: Analytical workflow for qualifying Calcium Iodide Hydrate raw material.
Protocol: Thermogravimetric Analysis (TGA)
To determine the exact hydration state (
-
Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
-
Pan: Platinum or Ceramic (Aluminum may react with iodine at high temps).[1]
-
Purge: Nitrogen (40 mL/min) to prevent oxidation during heating.
-
Method: Ramp 10°C/min from 25°C to 400°C.
-
Interpretation:
Experimental Protocols
Synthesis & Purification (High Purity)
For drug development, commercial technical grade is often insufficient.[1]
Reaction:
-
Reagents: High-purity Calcium Carbonate (
) and Hydriodic Acid ( , 57%, unstabilized).[1] -
Procedure:
-
Suspend
in deoxygenated water under flow.[1] -
Add
dropwise.[1] The reaction is effervescent ( ).[1] -
Maintain slight excess of
to ensure neutral pH (prevents oxidation).[1] -
Filter undissolved
.[1] -
Crystallization: Evaporate filtrate under reduced pressure (Rotavap) at < 45°C. Do not overheat, or hydrolysis to
may occur.[1] -
Drying: Dry the resulting crystals in a vacuum desiccator over
.
-
Stabilization in Formulation
When using
-
Chelation: Add EDTA (0.05%) to sequester trace transition metals (Fe, Cu) that catalyze oxidation.[1]
-
Antioxidants: Include Sodium Thiosulfate (
) or Ascorbic Acid at low levels (0.1%) to scavenge any free iodine formed.[1] -
pH: Buffer to pH 6.0–7.5. Acidic pH accelerates oxidation; alkaline pH precipitates Calcium Hydroxide.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Calcium Iodide: Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1]
-
PubChem. (2024).[1] Calcium Iodide Hydrate Compound Summary. National Library of Medicine.[1] [Link][1]
-
Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II.[1] Water-rich calcium bromide and iodide hydrates.[1][5] Acta Crystallographica Section C. [Link]
-
American Elements. (2024).[1] Calcium Iodide Hydrate Technical Data. [Link][1]
-
Stanbury, D. M. (1989).[1][6] Oxidation of aqueous iodide solutions. Advances in Inorganic Chemistry. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. calcium iodide [chemister.ru]
- 3. calcium iodide [webbook.nist.gov]
- 4. calcium iodide [webbook.nist.gov]
- 5. Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
